molecular formula C22H26N2O4 B321300 2-methoxy-N-{2-[(2-methoxybenzoyl)amino]cyclohexyl}benzamide

2-methoxy-N-{2-[(2-methoxybenzoyl)amino]cyclohexyl}benzamide

Cat. No.: B321300
M. Wt: 382.5 g/mol
InChI Key: JSPPMBHLJJJRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) is a chemical compound with the molecular formula C22H26N2O4 It is characterized by the presence of a cyclohexane ring bonded to two methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) typically involves the reaction of 2-methoxybenzoic acid with cyclohexanediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The process may involve the following steps:

    Activation of 2-methoxybenzoic acid: This can be achieved using reagents such as thionyl chloride or carbodiimides to form the corresponding acid chloride or active ester.

    Reaction with cyclohexanediamine: The activated 2-methoxybenzoic acid is then reacted with cyclohexanediamine in the presence of a base, such as triethylamine, to form the desired bis-amide compound.

Industrial Production Methods

Industrial production of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-hydroxybenzamide derivatives.

    Reduction: Formation of cyclohexanediamine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzamide groups may interact with active sites through hydrogen bonding or hydrophobic interactions, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2-cyclohexanediylbis(2-methoxyphenoxy)acetamide
  • N,N’-1,2-cyclohexanediylbis(3-iodo-4-methoxybenzamide)
  • N,N’-1,4-cyclohexanediylbis(2-methoxybenzamide)

Uniqueness

N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) is unique due to its specific substitution pattern on the benzamide groups and the presence of the cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-methoxy-N-[2-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-13-7-3-9-15(19)21(25)23-17-11-5-6-12-18(17)24-22(26)16-10-4-8-14-20(16)28-2/h3-4,7-10,13-14,17-18H,5-6,11-12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

JSPPMBHLJJJRIE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2CCCCC2NC(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCCCC2NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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